Boc-Pen(Acm)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Disulfide Bond Engineering

Regioselective disulfide bond formation in Boc-SPPS fails without true orthogonal protection. Standard cysteine analogs lack the β,β-dimethyl conformational restriction and Acm/Fm orthogonality required for defined disulfide pairing. - **Critical application**: α4β7 integrin antagonists, conotoxins, and stabilized β-turn peptidomimetics - **Key differentiator**: Acm group stable through HF cleavage; orthogonal to Fm protection - **Specification**: ≥98% purity; verify Acm content by NMR for successful folding - **Supply**: Commercial availability supports cGMP clinical peptide API programs

Molecular Formula C13H24N2O5S
Molecular Weight 320.41 g/mol
CAS No. 129972-45-8
Cat. No. B558107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pen(Acm)-OH
CAS129972-45-8
Synonyms129972-45-8; Boc-S-acetamidomethyl-L-penicillamine; C13H24N2O5S; BOC-PEN(ACM)-OH; SCHEMBL5346631; L-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-; CTK4B6451; ZINC2517122; 3559AD; Boc-beta,beta-dimethyl-Cys(Acm)-OH; AKOS015836587; AKOS015894449; RTR-004101; TR-004101; K-4037; I05-1009; (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(acetamidomethyl)sulfanyl]-3-methylbutanoicacid
Molecular FormulaC13H24N2O5S
Molecular Weight320.41 g/mol
Structural Identifiers
SMILESCC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1
InChIKeySUSPMXBDNAADFK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Pen(Acm)-OH: Orthogonal Protection for Disulfide Engineering


Boc-Pen(Acm)-OH is a protected, non-proteinogenic amino acid derivative of L-penicillamine, designed as a key building block for solid-phase peptide synthesis (SPPS). It features two distinct protecting groups: a tert-butyloxycarbonyl (Boc) group that temporarily masks the N-terminal amino group, and an acetamidomethyl (Acm) group that permanently shields the reactive thiol side chain of penicillamine throughout the synthesis . This dual-protection strategy is fundamental for the construction of complex, disulfide-rich peptides, as it prevents unwanted side reactions and ensures the correct folding and bioactivity of the final molecule .

1 Boc‑SPPS platform: temporary Nα‑Boc protection compatible with standard cleavage
2 Orthogonal Acm/Fm pair for regioselective disulfide formation
3 Penicillamine core introduces β,β‑dimethyl constraint for turn‑stabilized scaffolds

Irreplaceability of Boc-Pen(Acm)-OH in Boc-SPPS


The selection of Boc-Pen(Acm)-OH over other in-class compounds is not a matter of interchangeability but of strategic necessity for specific synthetic workflows. While alternatives like Fmoc-Pen(Acm)-OH (CAS 201531-76-2) or Boc-Cys(Acm)-OH (CAS 19746-37-3) also offer thiol protection, their differing overall protection schemes dictate fundamentally different synthesis strategies, resin selections, and cleavage conditions . For instance, Boc-based strategies, though less common in modern synthesis, remain essential for base-sensitive peptides, long or difficult sequences, and processes tied to established regulatory filings (e.g., Drug Master Files) . Substituting Boc-Pen(Acm)-OH for a seemingly similar Fmoc analog would collapse the orthogonal protection scheme, leading to premature deprotection, formation of unwanted byproducts, and ultimately, synthetic failure .

Target Boc‑Pen(Acm)‑OH for Boc‑SPPS
vs
Substitute Fmoc‑Pen(Acm)‑OH — Fmoc/Boc strategy mismatch; resin and cleavage conditions differ
Target Penicillamine β,β‑dimethyl constraint
vs
Substitute Boc‑Cys(Acm)‑OH — lacks gem‑dimethyl groups; disulfide conformation and stability may not transfer
Target Acm orthogonal with Fm
vs
Substitute Boc‑Pen(Mob)‑OH — Mob not orthogonal; regioselective deprotection pathway unavailable

Boc-Pen(Acm)-OH Differentiation Evidence


Acm/Fm Orthogonality for Regioselective Disulfide Bonds

The S-acetamidomethyl (Acm) protecting group on Boc-Pen(Acm)-OH exhibits complete stability under the acidic conditions required for repetitive Boc group removal (e.g., TFA) and even the final strong acid cleavage (e.g., HF) . This is a critical advantage over alternative thiol protecting groups like Trityl (Trt) or 4-methoxybenzyl (Mob), which can be partially or fully cleaved under the same conditions, leading to uncontrolled disulfide formation and lower product purity .

Acm/Fm orthogonality
Head‑to‑head
Acm stable to HF; Fm removed by piperidine/DMF. Both stable in each other's removal conditions.
Supports orthogonal deprotection strategy for regioselective disulfide pairing
Mob and pMeBzl groups do not provide this orthogonality
Solid-Phase Peptide Synthesis Orthogonal Protection Disulfide Bond Engineering

Penicillamine vs. Cysteine: Disulfide Conformation and Stability

In the synthesis of model disulfide-containing peptides (Ac-Cys-Pro-D-Val-Cys-NH2 and Ac-Pen-Pro-D-Val-Cys-NH2), the use of Boc-Pen(Acm)-OH within a Boc/Bzl SPPS strategy enabled overall yields of 60-90% for the correctly folded, cyclic disulfide product . While not a direct head-to-head comparison for the exact building block, this class-level data demonstrates the efficacy of the Boc/Acm approach for challenging penicillamine-containing peptides, where alternative protecting group combinations may result in significantly lower yields due to premature oxidation or deprotection side reactions .

Pen vs Cys conformation
Head‑to‑head
Penicillamine stabilizes type II β‑turn in cyclo(-Pen-Pro-D-Val-Cys-) by ¹H‑NMR; cysteine analog more flexible.
Reported turn‑conformation context for constrained peptidomimetics
Disulfide reduction resistance enhanced with Pen, but quantitative stability not directly compared in same study
Conotoxin Defensin Peptide Cyclization Oxidative Folding

Acm Stability vs. Trt During HF Cleavage

Reputable suppliers consistently report a purity of ≥ 98% for Boc-Pen(Acm)-OH, as determined by HPLC, with some vendors specifying ≥ 99% purity by TLC [REFS-1, REFS-2]. This high level of chemical purity is a quantifiable, verifiable specification that directly translates to fewer impurities, more predictable coupling efficiencies, and a cleaner final peptide product . While a similar purity grade is available for Fmoc-Pen(Acm)-OH (e.g., ≥ 96% by HPLC) , the specific numerical benchmark (≥ 98%) is a critical quality attribute (CQA) that procurement officers can use to differentiate between supplier lots and ensure batch-to-batch consistency for demanding research or GMP applications .

Acm stability vs Trt
Class‑level
Acm remains intact during HF cleavage; Trt shows partial lability leading to free thiol.
Supports selection when post‑cleavage thiol protection is required
Class‑level inference; direct head‑to‑head comparison not available
Quality Control Procurement Specification HPLC Analysis

Boc-Pen(Acm)-OH Application Scenarios


Regioselective Disulfide Engineering in Multi-Cystine Peptides

The primary application for Boc-Pen(Acm)-OH is in the synthesis of complex, disulfide-rich peptides such as conotoxins . These peptides, often containing multiple cysteine/penicillamine residues and a defined 3D structure, require the orthogonal stability of the Acm group under Boc chemistry's repetitive acidic deprotection cycles. The high yields (60-90%) reported for model disulfide peptides using the Boc/Acm strategy provide a strong evidence base for selecting this compound in the development of conotoxin-based therapeutics or research tools .

Conformationally Constrained β-Turn Peptidomimetics

Boc-based SPPS is the method of choice for peptides that are sensitive to the basic conditions (piperidine) used in Fmoc deprotection . Boc-Pen(Acm)-OH is therefore an essential building block for constructing these base-labile molecules, which may include peptides with aspartimide-prone sequences or specific post-translational modifications. The compound's high purity (≥ 98%) ensures that the final therapeutic candidate is of high quality, minimizing impurities that could complicate regulatory filings .

Metabolically Stabilized Disulfide-Rich Therapeutic Peptides

For industrial processes where a Boc-based synthesis route is already established and tied to a Drug Master File (DMF) or an Investigational New Drug (IND) application, the use of Boc-Pen(Acm)-OH is non-negotiable . Substituting with an Fmoc analog would constitute a major process change, requiring extensive re-validation and potentially delaying clinical timelines. The quantifiable purity and defined physical properties (e.g., optical rotation: -14±1º in MeOH) allow for strict quality control and ensure batch-to-batch reproducibility within a regulated environment.

Application
Selection Property
Validation Focus
Multi‑cystine peptide disulfide mapping
Orthogonal Acm/Fm protection pair
Sequential deprotection yields; correct disulfide connectivity
β‑turn peptidomimetic design
Penicillamine β,β‑dimethyl constraint
Conformational analysis (NMR); turn stabilization
Metabolically stabilized disulfide‑rich peptide research
Steric shielding of disulfide bridge
Reduction resistance assays; serum stability endpoints
α4β7 integrin antagonist peptide synthesis
Patent‑specified building block (CAS 129972‑45‑8)
Orthogonal deprotection strategy; regioisomeric purity

Technical Documentation Hub

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39 linked technical documents
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